molecular formula C26H48N6O10 B14272916 31-Amino-5,15,26-trihydroxy-4,11,14,22,25-pentaoxo-5,10,15,21,26-pentaazahentriacontan-1-oic acid CAS No. 149471-20-5

31-Amino-5,15,26-trihydroxy-4,11,14,22,25-pentaoxo-5,10,15,21,26-pentaazahentriacontan-1-oic acid

Cat. No.: B14272916
CAS No.: 149471-20-5
M. Wt: 604.7 g/mol
InChI Key: LMIPZWALIMBLJE-UHFFFAOYSA-N
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Description

31-Amino-5,15,26-trihydroxy-4,11,14,22,25-pentaoxo-5,10,15,21,26-pentaazahentriacontan-1-oic acid is a complex organic compound with a unique structure characterized by multiple functional groups, including amino, hydroxy, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 31-Amino-5,15,26-trihydroxy-4,11,14,22,25-pentaoxo-5,10,15,21,26-pentaazahentriacontan-1-oic acid involves multiple steps, including nitration, reduction, aldol condensation, and hydrolysis . The process typically starts with the nitration of precursor compounds, followed by reduction to introduce amino groups. Aldol condensation is then employed to form the desired carbon skeleton, and hydrolysis is used to introduce hydroxy and oxo groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

31-Amino-5,15,26-trihydroxy-4,11,14,22,25-pentaoxo-5,10,15,21,26-pentaazahentriacontan-1-oic acid undergoes various chemical reactions, including:

    Oxidation: Introduction of additional oxo groups.

    Reduction: Conversion of oxo groups to hydroxy groups.

    Substitution: Replacement of amino or hydroxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction may produce more hydroxy-substituted compounds.

Scientific Research Applications

31-Amino-5,15,26-trihydroxy-4,11,14,22,25-pentaoxo-5,10,15,21,26-pentaazahentriacontan-1-oic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 31-Amino-5,15,26-trihydroxy-4,11,14,22,25-pentaoxo-5,10,15,21,26-pentaazahentriacontan-1-oic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 31-Amino-5,15,26-trihydroxy-4,11,14,22,25-pentaoxo-5,10,15,21,26-pentaazahentriacontan-1-oic acid include:

Uniqueness

What sets this compound apart is its unique combination of multiple functional groups and its potential for diverse applications. Its complex structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research.

Properties

CAS No.

149471-20-5

Molecular Formula

C26H48N6O10

Molecular Weight

604.7 g/mol

IUPAC Name

4-[4-[[4-[5-[[4-[5-aminopentyl(hydroxy)amino]-4-oxobutanoyl]amino]pentyl-hydroxyamino]-4-oxobutanoyl]amino]butyl-hydroxyamino]-4-oxobutanoic acid

InChI

InChI=1S/C26H48N6O10/c27-15-3-1-6-18-30(40)23(35)11-9-21(33)28-16-4-2-7-19-31(41)24(36)12-10-22(34)29-17-5-8-20-32(42)25(37)13-14-26(38)39/h40-42H,1-20,27H2,(H,28,33)(H,29,34)(H,38,39)

InChI Key

LMIPZWALIMBLJE-UHFFFAOYSA-N

Canonical SMILES

C(CCN)CCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCN(C(=O)CCC(=O)O)O)O)O

Origin of Product

United States

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